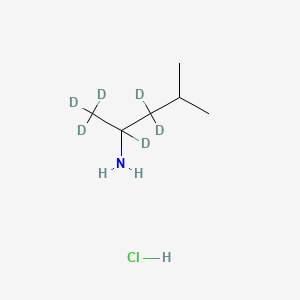
1,3-Dimethylbutylamine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylbutylamine-d6 Hydrochloride is a deuterated hydrochloride salt of 1,3-Dimethylbutylamine. This compound is often used as a reagent in various scientific studies, particularly in the field of liquid chromatography with UV detection. The deuterated form, indicated by the “d6” in its name, means that six hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is often used to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.
Méthodes De Préparation
The preparation of 1,3-Dimethylbutylamine-d6 Hydrochloride involves several steps. One method includes the following steps :
Mixing methyl isobutyl ketone, formamide, and ammonium formate: The mixture is reacted for 19 to 21 hours at a temperature range of 120 to 170°C.
Removal of impurities: After the reaction, impurities are removed to obtain an intermediate product.
Reaction with concentrated hydrochloric acid: The intermediate product is then mixed and reacted with concentrated hydrochloric acid, followed by a heating reflux reaction for 7 to 9 hours to obtain this compound.
This method is noted for its simplicity and high efficiency, making it suitable for industrial production.
Analyse Des Réactions Chimiques
1,3-Dimethylbutylamine-d6 Hydrochloride undergoes various chemical reactions, including:
Neutralization reactions: It neutralizes acids in exothermic reactions to form salts and water.
Substitution reactions: It can react with halogenated organics, peroxides, and acid halides.
Oxidation and reduction reactions: These reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include hydrochloric acid, formamide, and ammonium formate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dimethylbutylamine-d6 Hydrochloride has several scientific research applications :
Chemistry: Used as a reagent in liquid chromatography to study the application of unfunctionalized polymethacrylate resin as a stationary phase.
Biology: Employed in metabolic studies due to its deuterated form, which helps in tracing metabolic pathways.
Medicine: Investigated for its potential use in dietary supplements, although its safety and efficacy are not well-established.
Industry: Utilized in the synthesis of various chemical compounds and as a reference standard in analytical chemistry.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1,3-Dimethylbutylamine-d6 Hydrochloride is structurally similar to several other compounds, including :
1,3-Dimethylamylamine (DMAA): Known for its stimulant effects, DMAA is often used in pre-workout supplements. It provides a more focused and mental energy boost compared to 1,3-Dimethylbutylamine.
Methylhexanamine: Another stimulant that is structurally related to 1,3-Dimethylbutylamine. It was originally developed as a nasal decongestant but is now used in dietary supplements.
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in scientific research for studying reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C6H16ClN |
|---|---|
Poids moléculaire |
143.69 g/mol |
Nom IUPAC |
1,1,1,2,3,3-hexadeuterio-4-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/i3D3,4D2,6D; |
Clé InChI |
HJOGOCSHKIAAIB-IEYYONCASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C)C)N.Cl |
SMILES canonique |
CC(C)CC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


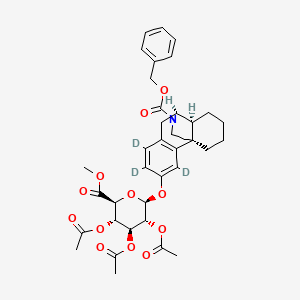
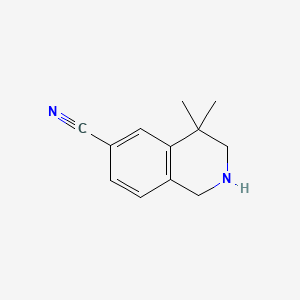
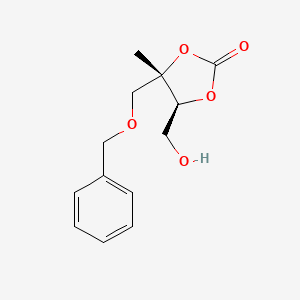

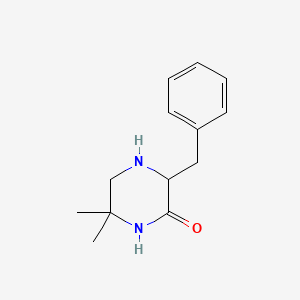
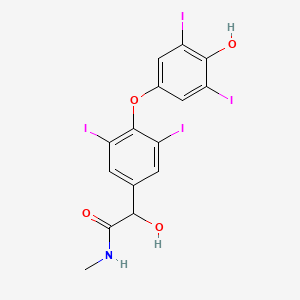
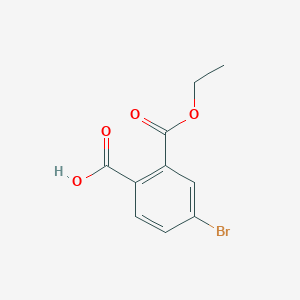
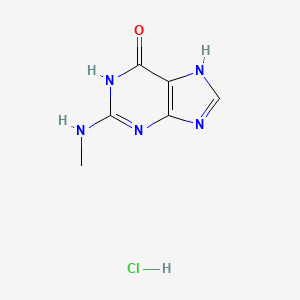
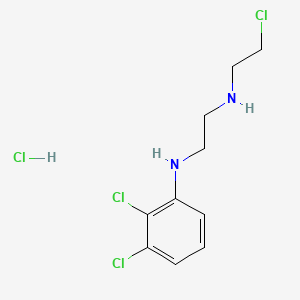
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
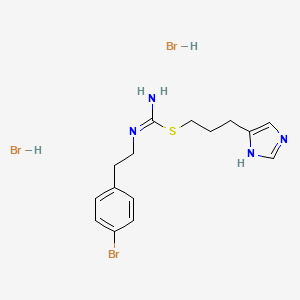
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
